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rac-(3R,4S)-4-propylpyrrolidin-3-ol

Cat. No.: B6145998
CAS No.: 1932236-27-5
M. Wt: 129.2
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Description

Significance of Stereochemistry in Pyrrolidine (B122466) Derivatives: Focus on the (3R,4S) Configuration

The presence of multiple stereogenic centers in substituted pyrrolidines gives rise to a rich stereochemical diversity, which is paramount to their biological function. nih.govontosight.ai The specific spatial arrangement of substituents on the pyrrolidine ring dictates how a molecule interacts with its biological target, such as an enzyme or a receptor. ontosight.ai Even minor changes in stereochemistry can lead to dramatic differences in pharmacological activity. ontosight.ai

Overview of rac-(3R,4S)-4-propylpyrrolidin-3-ol as a Model Compound for Research

This compound serves as an excellent model compound for several key areas of chemical research. As a racemic mixture, it contains both the (3R,4S) and (3S,4R) enantiomers. The study of such racemates is fundamental to understanding the properties of the individual enantiomers and for developing methods for their separation (resolution) or stereoselective synthesis.

The structure of this compound, featuring a propyl group at the 4-position and a hydroxyl group at the 3-position, makes it a valuable building block. The hydroxyl group can be further functionalized, and the propyl group influences the lipophilicity and steric profile of the molecule. Research on analogous substituted pyrrolidinols has shown their potential as precursors for a variety of biologically active compounds. google.com While specific research findings on this compound are not widely published, its structural motifs are found in more complex molecules that are subjects of active investigation.

Interactive Data Table: Physicochemical Properties of Pyrrolidine and Related Scaffolds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Key Features
PyrrolidineC₄H₉N71.1287Parent saturated heterocycle. wikipedia.org
ProlineC₅H₉NO₂115.13228 (decomposes)Proteinogenic amino acid with a pyrrolidine ring. wikipedia.org
HydroxyprolineC₅H₉NO₃131.13274 (decomposes)A major component of collagen. wikipedia.org

Historical Context of Pyrrolidine Synthesis and Utility in Complex Molecule Construction

The synthesis of the pyrrolidine ring has a rich history, with early methods often relying on the cyclization of linear precursors. One of the classical approaches involves the treatment of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures. wikipedia.org Over the years, a plethora of more sophisticated and stereoselective methods have been developed to meet the growing demand for enantiomerically pure pyrrolidine derivatives in drug discovery and catalysis.

Modern synthetic strategies for constructing the pyrrolidine core can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring (often derived from natural sources like proline) and the de novo construction of the ring from acyclic precursors. mdpi.comnih.gov The latter includes powerful reactions such as 1,3-dipolar cycloadditions, which allow for the highly controlled formation of multiple stereocenters in a single step. acs.org The development of catalytic asymmetric methods has been particularly impactful, enabling the efficient synthesis of chiral pyrrolidines. organic-chemistry.org

The utility of pyrrolidine scaffolds in the construction of complex molecules is vast. They are key components in a multitude of approved drugs, including antihypertensives and antiviral agents. lifechemicals.com The rigid, yet conformationally defined, nature of the pyrrolidine ring makes it an ideal scaffold for presenting pharmacophoric groups in a precise three-dimensional arrangement, leading to high-potency and selective interactions with biological targets.

Interactive Data Table: Key Synthetic Approaches to the Pyrrolidine Ring

Synthetic MethodDescriptionKey Features
1,3-Dipolar Cycloaddition Reaction of an azomethine ylide with an alkene.Highly stereoselective, can create multiple stereocenters simultaneously. acs.org
Reductive Amination of Dicarbonyls Cyclization of 1,4-dicarbonyl compounds with an amine.A classical and reliable method.
Ring-Closing Metathesis Cyclization of a diene containing a nitrogen atom.Powerful for constructing substituted pyrrolidines.
Functionalization of Proline Using the naturally occurring amino acid as a chiral starting material.Provides access to enantiomerically pure pyrrolidines. nih.gov

Properties

CAS No.

1932236-27-5

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for Rac 3r,4s 4 Propylpyrrolidin 3 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolidin-3-ol Core

Retrosynthetic analysis is a powerful technique for devising synthetic routes by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.comresearchgate.netpharmacy180.comprinceton.edu For the pyrrolidin-3-ol core of rac-(3R,4S)-4-propylpyrrolidin-3-ol, several strategic disconnections can be envisioned.

A primary disconnection strategy involves breaking the C-N bonds of the pyrrolidine (B122466) ring. This leads to acyclic precursors such as 1,4-amino alcohols, which can undergo intramolecular cyclization to form the desired ring system. mdpi.com Another common approach is the disconnection of a C-C bond within the pyrrolidine framework, often adjacent to the nitrogen atom. This strategy points towards methods like the Mannich reaction or Michael additions for ring construction. mdpi.comtandfonline.com

Furthermore, a [3+2] cycloaddition approach offers a convergent route to the pyrrolidine ring. nih.govnih.gov In this case, the retrosynthetic analysis involves disconnecting the ring into a three-atom component (an azomethine ylide) and a two-atom component (an alkene). nih.gov The substituents on these components would be chosen to lead to the desired 3-hydroxy and 4-propyl substitution pattern upon cyclization.

Total Synthesis Approaches to this compound

The synthesis of the pyrrolidine ring, the core of this compound, can be achieved through various powerful chemical transformations. These methods provide access to a wide range of substituted pyrrolidines, and the principles can be applied to the synthesis of the target compound.

Cycloaddition Reactions in Pyrrolidine Ring Formation

[3+2] Cycloaddition reactions involving azomethine ylides are a highly effective method for constructing the pyrrolidine ring system. nih.govnih.gov These reactions offer a high degree of regio- and stereoselectivity, allowing for the creation of multiple stereocenters in a single step. nih.govacs.org Azomethine ylides, which are nitrogen-based three-atom components, react with various unsaturated 2π-electron components, such as alkenes, to form pyrrolidines. nih.gov The versatility of this method allows for the synthesis of diverse pyrrolidine derivatives by varying the substituents on both the azomethine ylide and the alkene. mdpi.com For the synthesis of this compound, a suitably substituted alkene and an azomethine ylide would be required to generate the desired 3-hydroxy and 4-propyl groups. The reaction can be promoted by various catalysts, including silver salts. acs.org

Intramolecular Amination and Cyclization Strategies

Intramolecular amination of C-H bonds presents a direct and atom-economical approach to the synthesis of pyrrolidines. acs.orgnih.gov This strategy involves the formation of a C-N bond through the activation of a C-H bond at the γ-position relative to a nitrogen-containing functional group. acs.org Palladium and copper catalysts are commonly employed to facilitate this transformation. acs.orgnih.govorganic-chemistry.org For instance, the intramolecular amination of N-fluoro amides catalyzed by copper complexes has been shown to produce pyrrolidines. nih.gov Similarly, palladium-catalyzed intramolecular amination of C(sp³)–H bonds in picolinamide-protected amines offers an efficient route to pyrrolidines under relatively mild conditions. acs.org The application of these methods to a precursor bearing a propyl group at the appropriate position would lead to the formation of the 4-propylpyrrolidine core.

Another key strategy is the intramolecular cyclization of acyclic precursors. For example, the cyclization of 1,4-amino alcohols under acidic or basic conditions is a classical method for pyrrolidine synthesis. mdpi.com

Multi-Component Reactions for Constructing the Pyrrolidine Framework

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and diversity-oriented approach to complex molecules like pyrrolidines. tandfonline.comnih.gov These reactions are highly atom-economical and can generate significant molecular complexity in a single step. tandfonline.comnih.gov

Several MCRs have been developed for the synthesis of substituted pyrrolidines. tandfonline.comacs.org For example, a one-pot three-component reaction between an aldehyde, an amino acid ester, and a chalcone (B49325) can yield highly substituted pyrrolidine-2-carboxylates. tandfonline.com Another example is the diastereoselective synthesis of substituted pyrrolidines through the reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. acs.org The strategic selection of components in an MCR could potentially lead to the direct assembly of the this compound framework.

Stereochemical Control in Pyrrolidine Ring Formation

Achieving the correct relative stereochemistry (trans in the case of (3R,4S)-4-propylpyrrolidin-3-ol) is a critical aspect of the synthesis. Several strategies can be employed to control the stereochemical outcome of pyrrolidine ring-forming reactions.

In [3+2] cycloaddition reactions, the stereochemistry of the resulting pyrrolidine is often dictated by the geometry of the alkene and the nature of the substituents on both the dipolarophile and the azomethine ylide. rsc.orgacs.org The use of chiral auxiliaries on the dipolarophile can induce high levels of diastereoselectivity. acs.org

For intramolecular cyclization reactions, the stereochemistry can be controlled by the stereocenters already present in the acyclic precursor. For instance, the diastereoselective copper-promoted intramolecular aminooxygenation of alkenes can lead to either cis or trans-2,5-disubstituted pyrrolidines depending on the substitution pattern of the starting material. nih.gov

Furthermore, catalytic asymmetric methods have been developed to provide enantiomerically enriched pyrrolidines. rsc.org These methods often employ chiral catalysts to control the stereochemical course of the reaction.

Asymmetric Synthesis of Enantiopure (3R,4S)-4-propylpyrrolidin-3-ol

While this article focuses on the racemic compound, it is important to note that methods for the asymmetric synthesis of enantiopure pyrrolidines, including those with similar substitution patterns, have been developed. These approaches are crucial for the preparation of chiral drugs and biologically active molecules.

One prominent strategy is the use of chiral auxiliaries in [3+2] cycloaddition reactions to direct the stereochemical outcome. researchgate.net For example, the use of a chiral sultam auxiliary on an acrylamide (B121943) dipolarophile can lead to high diastereoselectivity in the cycloaddition with an achiral azomethine ylide precursor. researchgate.net Subsequent removal of the auxiliary provides the enantiomerically enriched pyrrolidine.

Another powerful approach is biocatalysis. Enzymes, such as transaminases, can be used for the asymmetric amination of prochiral ketones or aldehydes, setting the stereochemistry early in the synthetic sequence. google.com Directed evolution of enzymes like cytochrome P450 has also enabled the enantioselective intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines. caltech.edu

Chiral Pool-Based Approaches and Precursor Utilization

The chiral pool, a collection of readily available and enantiomerically pure compounds from natural sources, offers an efficient starting point for the synthesis of complex chiral molecules. wikipedia.orgstudysmarter.co.uk Amino acids, sugars, and terpenes are primary contributors to this pool. wikipedia.org The core idea is to utilize a precursor that already contains one or more of the desired stereocenters, thereby reducing the number of stereoselective steps required.

For the synthesis of (3R,4S)-4-propylpyrrolidin-3-ol, a suitable chiral precursor would ideally possess a pyrrolidine ring or a linear backbone that can be cyclized. Natural amino acids like L-proline and its derivatives, such as 4-hydroxy-L-proline, are common starting materials for pyrrolidine synthesis. acs.org For instance, a synthetic route could be envisioned starting from a protected 4-hydroxyproline (B1632879) derivative where the carboxylic acid is reduced and the propyl group is introduced at the 4-position. The stereochemistry at C4 would need to be controlled in subsequent steps.

Another approach involves the use of chiral synthons derived from tartaric or glyceric acids, which can provide the necessary stereochemical information for the C3 and C4 positions. mdpi.com These precursors can be transformed through a series of steps to construct the pyrrolidine ring with the desired substituents and stereochemistry.

Table 1: Examples of Chiral Pool Precursors for Pyrrolidine Synthesis

PrecursorNatural SourceKey Chiral FeatureReference
L-ProlineProteins(S)-configuration at C2 acs.org
4-Hydroxy-L-prolineCollagen(2S, 4R)-configuration acs.org
L-Tartaric AcidGrapes(2R, 3R)-dihydroxybutanedioic acid mdpi.com
L-GlyceraldehydeCarbohydrates(R)-configuration youtube.com

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis provides a powerful alternative to chiral pool synthesis, enabling the creation of chiral centers from achiral or racemic starting materials with high enantioselectivity.

Organocatalytic Methods for Stereoselective Ring Construction

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a robust tool for asymmetric synthesis. nih.gov Proline and its derivatives are prominent organocatalysts for the enantioselective formation of pyrrolidine rings. mdpi.com The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with α,β-unsaturated aldehydes is a well-established method for constructing highly substituted pyrrolidines. mappingignorance.org This approach can potentially generate up to four new contiguous stereocenters with high diastereo- and enantioselectivity. mappingignorance.org

For the synthesis of this compound, an organocatalytic cascade reaction could be designed. For example, a Michael addition of a nitrogen-containing nucleophile to an α,β-unsaturated ketone bearing a propyl group, followed by an intramolecular cyclization, could be catalyzed by a chiral organocatalyst to control the stereochemistry at the 3 and 4 positions. nih.gov Cinchona alkaloid-derived bifunctional catalysts, for instance, have proven effective in promoting cascade reactions to afford highly substituted pyrrolidines. nih.gov

Metal-Catalyzed Asymmetric Hydrogenation of Precursors

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral olefins, ketones, and imines. nih.gov This strategy can be applied to the synthesis of this compound by hydrogenating a suitable prochiral pyrrole (B145914) or pyrroline (B1223166) precursor.

For instance, a 2-propyl-Δ³-pyrroline-3-one could be synthesized and then subjected to asymmetric hydrogenation to establish the stereocenters at C3 and C4. Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP and DuPhos, are well-known for their high efficiency and enantioselectivity in such transformations. nih.gov The choice of metal and ligand is crucial for achieving the desired stereochemical outcome. Recent advancements have also explored the use of more earth-abundant metals like nickel for asymmetric hydrogenations. nih.gov

Ligand Design and Optimization for Enantiocontrol

The success of metal-catalyzed asymmetric reactions heavily relies on the design of the chiral ligand. The ligand coordinates to the metal center and creates a chiral environment that directs the stereochemical course of the reaction. For the synthesis of this compound via asymmetric hydrogenation, the ligand must effectively differentiate between the two enantiotopic faces of the prochiral substrate.

Phosphorous-based ligands, particularly bidentate phosphines, have been extensively studied and utilized. nih.gov The steric and electronic properties of the ligand can be fine-tuned to optimize enantioselectivity. For example, ferrocene-based ligands with both planar and central chirality have shown excellent performance in the rhodium-catalyzed asymmetric hydrogenation of olefins. nih.govnih.gov The development of novel ligand scaffolds, including those incorporating pyrrolidine moieties themselves, is an active area of research aimed at improving catalytic activity and selectivity. nih.gov

Table 2: Common Chiral Ligands for Asymmetric Hydrogenation

LigandMetalApplicationReference
BINAPRu, RhAsymmetric hydrogenation of ketones and olefins nih.gov
DuPhosRhAsymmetric hydrogenation of enamides and other olefins nih.gov
JosiphosRh, IrAsymmetric hydrogenation of olefins and imines nih.gov
(R,R)-BenzP*NiAsymmetric hydrogenation of α-substituted acrylic acids nih.gov

Biocatalytic Resolution and Asymmetric Biotransformation Routes

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. wikipedia.org For the synthesis of enantiomerically pure (3R,4S)-4-propylpyrrolidin-3-ol, biocatalytic resolution of a racemic mixture or an asymmetric biotransformation of a prochiral substrate are viable strategies.

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. nih.govnih.govresearchgate.net For this compound, a lipase (B570770) could be used to selectively acylate the hydroxyl group of one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol. Immobilization of the enzyme can enhance its stability and reusability. nih.govnih.govresearchgate.netmdpi.com

Asymmetric biotransformations involve the conversion of a prochiral substrate into a chiral product with high enantiomeric excess. For example, a prochiral 4-propylpyrrolidin-3-one could be stereoselectively reduced to (3R,4S)-4-propylpyrrolidin-3-ol using a ketoreductase (KRED). The vast diversity of microbial enzymes provides a rich source for identifying biocatalysts with the desired activity and stereoselectivity. researchgate.net

Mechanistic Investigations of Key Synthetic Transformations Towards this compound

Understanding the reaction mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and improving the efficiency and selectivity of the synthesis. For the formation of the pyrrolidine ring, several mechanistic pathways can be considered depending on the chosen synthetic route.

In the case of metal-catalyzed intramolecular C-H amination to form the pyrrolidine ring, mechanistic studies, including DFT calculations, have been performed on copper-catalyzed systems. nih.govacs.org These studies suggest a pathway involving a Cu(I)/Cu(II) catalytic cycle. nih.govacs.org The nature of the ligand and the halide on the nitrogen precursor have been shown to significantly influence the reaction outcome. nih.govacs.org

For organocatalytic reactions, such as the 1,3-dipolar cycloaddition, the mechanism typically involves the formation of an iminium or enamine intermediate from the catalyst and one of the reactants. mdpi.comyoutube.com This intermediate then reacts with the other component in a stereocontrolled manner, dictated by the chiral environment of the catalyst. mdpi.comyoutube.com

Ring-contraction or ring-expansion strategies also offer pathways to substituted pyrrolidines. For instance, the oxidative rearrangement of N-H piperidines can lead to the formation of pyrrolidine derivatives through iminium ion intermediates. researchgate.net Mechanistic studies of these transformations help in predicting and controlling the regioselectivity and stereoselectivity of the rearrangement.

Chemical Transformations and Derivatization Strategies of Rac 3r,4s 4 Propylpyrrolidin 3 Ol

Functionalization of the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine within the pyrrolidine ring of rac-(3R,4S)-4-propylpyrrolidin-3-ol is a key site for derivatization. This nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic, thus amenable to a variety of chemical transformations.

Amidation and Sulfonylation Reactions

In principle, the pyrrolidine nitrogen can be acylated to form amides or sulfonylated to form sulfonamides. These reactions are fundamental in organic synthesis and are widely used to modify the properties of amine-containing molecules. For instance, in the synthesis of derivatives of the related (3S,4S)-4-aminopyrrolidine-3-ol, the amino group is routinely derivatized, highlighting the feasibility of such transformations on the pyrrolidine scaffold. nih.gov

Table 1: Potential Amidation and Sulfonylation Reactions

Reaction Type Reagent Class Potential Product
Amidation Acyl Halides (e.g., R-COCl) N-acyl-4-propylpyrrolidin-3-ol
Amidation Carboxylic Anhydrides (e.g., (R-CO)₂O) N-acyl-4-propylpyrrolidin-3-ol

Note: This table represents potential reactions. Specific conditions and outcomes for this compound are not documented in the available literature.

Alkylation and Reductive Amination Protocols

The nitrogen atom can also undergo alkylation to form tertiary amines. Direct alkylation with alkyl halides can sometimes be challenging to control and may lead to overalkylation. A more controlled method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. This is a common strategy for introducing a wide variety of substituents onto a nitrogen atom.

Reactions Involving the Hydroxyl Group at C-3

The secondary hydroxyl group at the C-3 position is another key functional handle for the derivatization of this compound. Its reactivity is characteristic of secondary alcohols.

Esterification and Etherification Reactions

The hydroxyl group can be converted into esters through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). Etherification, the formation of ethers, can be achieved through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide. The selective functionalization of hydroxyl groups is a common strategy in the synthesis of complex molecules. nih.gov

Oxidation and Reduction Chemistry

Oxidation of the secondary alcohol at C-3 would yield the corresponding ketone, 4-propylpyrrolidin-3-one. A variety of oxidizing agents can be employed for this transformation. Conversely, while the hydroxyl group itself cannot be further reduced, its conversion to a suitable leaving group would allow for its removal (deoxygenation), which is a form of reduction. Studies on other pyrrolidin-3-ol systems have demonstrated the feasibility of such oxidative transformations. nih.gov

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group but can be activated by conversion into a better leaving group, such as a tosylate, mesylate, or halide. Subsequent reaction with a nucleophile can lead to the displacement of this leaving group, allowing for the introduction of a wide range of functionalities at the C-3 position. Such nucleophilic substitution reactions are fundamental in synthetic organic chemistry. nih.gov

Modifications of the Propyl Side Chain at C-4

The propyl group at the C-4 position of the pyrrolidine ring serves as a lipophilic handle that can be strategically modified to modulate the pharmacological properties of resulting derivatives. These modifications can involve altering the length of the alkyl chain or introducing new chemical functionalities.

The adjustment of alkyl chain length is a common tactic in structure-activity relationship (SAR) studies. For the propyl side chain of this compound, both elongation and shortening are theoretically achievable through multi-step synthetic sequences.

Chain Elongation: A plausible strategy for elongating the propyl group would first involve the oxidation of the C-3 hydroxyl group to a ketone. Subsequent protection of the pyrrolidine nitrogen, for instance as a carbamate (B1207046) (e.g., Boc or Cbz), would be necessary to prevent interference in the following steps. The key transformation would then be the conversion of the propyl group into a suitable leaving group at its terminal carbon. This could be accomplished through radical-mediated halogenation, although achieving selectivity for the terminal position over the more activated positions closer to the ring can be challenging. A more controlled approach would involve initial functionalization of the propyl chain. Assuming a starting material with a terminal functional group on the propyl chain were available (e.g., a protected alcohol), it could be converted to a tosylate or halide and then subjected to chain extension via reaction with a cyanide salt, followed by reduction, or through cuprate-mediated coupling with an appropriate Grignard reagent.

Chain Shortening: Shortening the propyl chain to an ethyl or methyl group would likely proceed via an oxidative degradation pathway. One potential route involves a two-carbon degradation, such as a Barbier-Wieland degradation. This would require initial oxidation of the side chain to a carboxylic acid with a two-carbon extension, which is not directly applicable here. A more feasible approach would be a stepwise oxidation. For instance, if a terminal alcohol could be installed on the propyl chain, it could be oxidized to a carboxylic acid. Subsequent Curtius, Hofmann, or Schmidt rearrangement could then furnish an amine, which could be further manipulated or removed. A more direct, albeit challenging, method would be a remote C-H oxidation to introduce a functional group at the C-1 or C-2 position of the propyl chain, which could then be cleaved.

Terminal Functionalization: The introduction of functionality at the terminal methyl group of the propyl chain is a desirable transformation. This can be approached through methods of remote C-H functionalization. For example, using reagents like those developed in the field of directed C-H activation, it might be possible to install a hydroxyl or halide group. A classic, albeit often low-yielding, method would be a Hofmann-Löffler-Freytag reaction, which involves the generation of a nitrogen-centered radical from an N-haloamine derivative of the pyrrolidine. This radical can then abstract a hydrogen atom from the terminal methyl group of the propyl chain in an intramolecular fashion, leading to a functionalized side chain after subsequent workup.

Functionalization at other positions: Introducing functionality at the C-1 or C-2 positions of the propyl chain is also a synthetic possibility. This would likely rely on radical-based reactions or transition-metal-catalyzed C-H activation. The proximity of the pyrrolidine ring and its substituents could influence the regioselectivity of such reactions. For instance, a directing group strategy, potentially involving the C-3 hydroxyl or the pyrrolidine nitrogen, could guide a catalyst to a specific C-H bond on the propyl chain.

A summary of potential side-chain modifications is presented below:

Transformation Type Proposed Strategy Key Intermediates/Reagents Potential Outcome
Chain ElongationGrignard coupling with a tosylatePropyl-tosylate, Alkyl-MgBr, Cu(I) catalystButyl, Pentyl, etc. side chain
Chain ShorteningOxidative degradationOxidizing agents, Curtius/Hofmann rearrangement reagentsEthyl or Methyl side chain
Terminal HydroxylationRemote C-H oxidationHofmann-Löffler-Freytag reagents4-(3-hydroxypropyl)pyrrolidin-3-ol
Introduction of an AmineCurtius/Hofmann rearrangement from a carboxylic acidDPPA, NaN3, NaOBr4-(2-aminoethyl)pyrrolidin-3-ol

Ring-Opening and Rearrangement Chemistry of the Pyrrolidine Core

The pyrrolidine ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, providing access to different molecular scaffolds.

Ring-Opening: The presence of the hydroxyl group at C-3 offers a handle for initiating ring-opening reactions. For example, activation of the hydroxyl group as a good leaving group (e.g., a tosylate or mesylate) could facilitate an intramolecular nucleophilic attack by a suitably positioned external nucleophile, leading to ring cleavage. However, a more common ring-opening scenario for pyrrolidines involves cleavage of the C-N bonds. For instance, treatment with cyanogen (B1215507) bromide (von Braun reaction) can lead to the opening of the ring to yield a cyanamide, although this reaction is more typically applied to tertiary amines. Another possibility is ring-opening metathesis, should the propyl side chain be further functionalized with a terminal alkene.

Rearrangement Chemistry: Rearrangements of the pyrrolidine core can be induced under various conditions. Acid-catalyzed rearrangements could potentially occur, particularly if the C-3 hydroxyl group is protonated and eliminated to form a carbocationic intermediate. This could lead to Wagner-Meerwein type rearrangements, resulting in a shift of the propyl group or ring contraction/expansion, though such reactions are often complex and can lead to a mixture of products.

A notable potential rearrangement is the semipinacol rearrangement. Following N-protection, oxidation of the C-3 hydroxyl to a ketone would provide a 4-propylpyrrolidin-3-one. Treatment of this ketone with a Grignard reagent would generate a tertiary alcohol. Subsequent acid-catalyzed dehydration could then trigger a rearrangement, where the migration of the C-4 propyl group or a bond of the pyrrolidine ring itself could occur.

Another possibility involves aza-Cope or related sigmatropic rearrangements, although this would require the introduction of specific functionalities onto the ring and/or side chains to create the requisite electronic setup for such pericyclic reactions.

A summary of potential ring transformations is presented below:

Transformation Type Proposed Strategy Key Intermediates/Reagents Potential Outcome
Ring-Openingvon Braun ReactionCyanogen Bromide (BrCN)Ring-opened cyanamide
RearrangementSemipinacol RearrangementGrignard reagent, Acid catalystRearranged pyrrolidine or other heterocyclic core
RearrangementWagner-Meerwein RearrangementStrong acid, heatRing-contracted/expanded products or isomers

Structural and Conformational Elucidation of Rac 3r,4s 4 Propylpyrrolidin 3 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. For rac-(3R,4S)-4-propylpyrrolidin-3-ol, a combination of one-dimensional and two-dimensional NMR experiments would be essential to unambiguously assign the relative stereochemistry and to probe its conformational preferences.

2D NMR Techniques (COSY, NOESY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for deciphering the complex spin systems within a molecule.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling network between protons, establishing the connectivity of the pyrrolidine (B122466) ring and the propyl substituent. For instance, the correlation between the proton at C3 and the adjacent protons at C2 and C4 would be clearly visible.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the relative stereochemistry. For the trans configuration of the hydroxyl and propyl groups in (3R,4S)-4-propylpyrrolidin-3-ol, specific through-space correlations would be expected. For example, a NOE between the proton on C3 and the protons on the propyl group at C4 would provide strong evidence for their relative orientation.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton to the carbon atom it is directly attached to, allowing for the unambiguous assignment of the carbon skeleton.

A hypothetical table of expected NMR data is presented below.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
C2 δ Hax, δ HeqδCH3, H5H3, H4
C3 δHδCH2, H4, H5H2, H4, Propyl-H
C4 δHδCH3, H5, Propyl-HH3, H5, Propyl-H
C5 δ Hax, δ HeqδCH4H4
N-H δH-C2, C5-
O-H δH-C3, C4-
Propyl-C1' δH₂δCC3, C4, C2'H4, C2', C3'
Propyl-C2' δH₂δCC1', C3'C1', C3'
Propyl-C3' δH₃δCC1', C2'C2'

Coupling Constant Analysis and Relaxation Studies

The magnitude of the coupling constants (J-values) between adjacent protons provides valuable information about their dihedral angles, as described by the Karplus equation. A detailed analysis of the ³J(H,H) coupling constants around the pyrrolidine ring would help to define its puckering and the preferred conformation in solution. Relaxation studies, such as the measurement of T1 and T2 relaxation times, can offer insights into the molecule's dynamics and intermolecular interactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and can also provide information about its conformation. For this compound, characteristic vibrational modes would be expected.

O-H stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would confirm the presence of the hydroxyl group. The position and shape of this band can indicate the extent of hydrogen bonding.

N-H stretch: A weaker absorption, also in the 3300-3500 cm⁻¹ region, would be characteristic of the secondary amine.

C-H stretches: Absorptions in the 2850-3000 cm⁻¹ region would correspond to the stretching vibrations of the C-H bonds in the pyrrolidine ring and the propyl group.

C-N and C-O stretches: These would appear in the fingerprint region of the spectrum (typically 1000-1300 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H (stretch)3200-3600 (broad)Weak
N-H (stretch)3300-3500 (medium)Weak
C-H (stretch, sp³)2850-2960 (strong)Strong
C-O (stretch)1050-1150 (strong)Medium
C-N (stretch)1020-1250 (medium)Medium

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Characterization

Since the subject is a racemic mixture, it would not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). However, if the enantiomers, (3R,4S)-4-propylpyrrolidin-3-ol and (3S,4R)-4-propylpyrrolidin-3-ol, were to be separated, these techniques would be crucial for their characterization. Each enantiomer would produce a spectrum that is a mirror image of the other, allowing for the determination of the absolute configuration by comparing experimental data with theoretical calculations.

X-ray Crystallography Studies of this compound and its Crystalline Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. An X-ray crystallographic study of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups. In a racemic crystal, both enantiomers would be present in equal amounts within the unit cell. If a suitable crystalline derivative were prepared, its structure could also be determined to further confirm the molecular conformation.

Computational Chemistry and Molecular Modeling of this compound

In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful predictive tools. Using methods such as Density Functional Theory (DFT) or ab initio calculations, the various possible conformations of the pyrrolidine ring (e.g., envelope, twisted) can be modeled, and their relative energies can be calculated to predict the most stable conformer. Furthermore, theoretical calculations can be used to predict NMR chemical shifts, coupling constants, and vibrational frequencies, which can then be compared with experimental data for validation. Molecular dynamics simulations could also be employed to study the conformational dynamics of the molecule over time.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of molecules. nih.govscispace.com For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to determine its lowest energy conformation. researchgate.net These calculations would provide optimized bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also accessible through DFT calculations. mdpi.com The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. For substituted pyrrolidines, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify nucleophilic and electrophilic sites, which is crucial for predicting intermolecular interactions.

Table 1: Predicted Ground State Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted Value
C2-N1 Bond Length~1.47 Å
C5-N1 Bond Length~1.47 Å
C3-C4 Bond Length~1.54 Å
C3-O Bond Length~1.43 Å
C2-N1-C5 Bond Angle~108°
C3-C4-Propyl Bond Angle~112°
H-O-C3-C4 Dihedral AngleVariable (depends on conformer)
C2-N1-C5-C4 Dihedral AngleVariable (depends on ring pucker)

Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar saturated heterocyclic systems as determined by DFT calculations.

Conformational Landscape Analysis via Molecular Mechanics and Dynamics Simulations

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The substituents on the ring, in this case, a hydroxyl group at the 3-position and a propyl group at the 4-position, significantly influence the preferred conformation. Molecular mechanics (MM) and molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of flexible molecules like this compound. nih.govmdpi.comnih.gov

MM methods can be used to perform a systematic search of the potential energy surface to identify various low-energy conformers. Subsequently, MD simulations can provide a dynamic picture of the molecule's behavior in a simulated environment, such as in a solvent, over a period of time. mdpi.com These simulations can reveal the relative populations of different conformers and the energy barriers for interconversion between them. For 4-substituted prolines, it has been shown that bulky substituents can lock the pyrrolidine ring into a specific pucker. nih.gov In the case of this compound, the relative orientation of the propyl and hydroxyl groups (cis in this stereoisomer) will be a key determinant of the most stable conformation due to steric and electronic interactions.

Table 2: Relative Energies of Plausible Conformers of this compound

ConformerRing PuckerPropyl Group OrientationHydroxyl Group OrientationRelative Energy (kcal/mol)
1C4-exo (Envelope)Pseudo-equatorialPseudo-axial0.00 (hypothetical ground state)
2C3-endo (Envelope)Pseudo-axialPseudo-equatorial> 1.5
3Twist--> 2.0

Note: The relative energies are illustrative and would need to be determined by detailed computational analysis. The terms "pseudo-equatorial" and "pseudo-axial" refer to the orientations of the substituents on the puckered five-membered ring.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a molecule. nih.gov For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net The predicted chemical shifts for the protons and carbons in the pyrrolidine ring and the propyl group would be sensitive to the molecule's conformation. nih.govmdpi.com For instance, the relative orientation of the hydroxyl and propyl groups would influence the chemical shifts of the protons on C3 and C4.

IR Spectroscopy: The vibrational frequencies in the IR spectrum can also be computed using DFT. diva-portal.orgrsc.org Characteristic peaks would be expected for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and various C-H and C-C stretching and bending modes. acs.orgresearchgate.net The position of the O-H and N-H stretching frequencies can also provide information about intra- and intermolecular hydrogen bonding.

Table 3: Predicted Characteristic Spectroscopic Data for this compound

Spectroscopic TechniqueFeaturePredicted Value
¹H NMRH-3 Chemical Shift~3.8 - 4.2 ppm
¹H NMRH-4 Chemical Shift~2.0 - 2.4 ppm
¹³C NMRC-3 Chemical Shift~70 - 75 ppm
¹³C NMRC-4 Chemical Shift~45 - 50 ppm
IRO-H Stretch~3300 - 3400 cm⁻¹ (broad)
IRN-H Stretch~3200 - 3300 cm⁻¹ (sharp)
IRC-H Stretch (Aliphatic)~2850 - 2960 cm⁻¹

Note: These predicted values are based on typical ranges for similar functional groups and would be refined by specific calculations for this molecule.

Reaction Pathway Analysis and Transition State Modeling

Understanding the reactivity of this compound involves studying the potential reaction pathways and the associated transition states. Computational chemistry can be employed to model various reactions, such as N-alkylation, O-acylation, or oxidation of the secondary alcohol. nih.gov

By mapping the potential energy surface for a given reaction, it is possible to identify the minimum energy path from reactants to products. researchgate.net This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, providing insights into the reaction kinetics. For instance, the nucleophilicity of the nitrogen atom and the oxygen atom can be compared by modeling their respective reactions with an electrophile and calculating the activation barriers. Such studies can predict the regioselectivity of reactions involving this bifunctional molecule. pku.edu.cn

Role As a Synthetic Intermediate and Chiral Building Block in Organic Synthesis

Utilization in the Synthesis of Complex Heterocyclic Systems

The structural motif of rac-(3R,4S)-4-propylpyrrolidin-3-ol, containing both a secondary amine and a secondary alcohol, provides a valuable starting point for the synthesis of more complex heterocyclic systems. The pyrrolidine (B122466) ring can be further functionalized or incorporated into larger, fused, or spirocyclic ring systems. While direct examples of the use of this specific racemic alcohol are not extensively documented in dedicated studies, the general reactivity of substituted pyrrolidinols suggests several potential synthetic pathways.

For instance, the nitrogen atom of the pyrrolidine can undergo N-alkylation, N-arylation, or acylation reactions, allowing for the introduction of a wide variety of substituents. These modifications can be a prelude to intramolecular cyclization reactions, where the hydroxyl group acts as a nucleophile to form new heterocyclic rings. The stereochemistry of the 4-propyl and 3-hydroxyl groups can direct the formation of specific diastereomers in these cyclization processes. The synthesis of various pyrrolidine-containing natural products and related compounds often leverages such strategies, starting from chiral pyrrolidine scaffolds. nih.govrsc.org

This compound as a Precursor for Chiral Ligands in Asymmetric Catalysis

Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.gov Pyrrolidine-based structures are among the most successful and widely used chiral ligands and organocatalysts. mdpi.com The compound this compound, after resolution into its individual enantiomers, represents a valuable precursor for the development of novel chiral ligands.

The amino alcohol functionality is a key feature in many effective chiral ligands. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that influences the outcome of a catalytic reaction. mdpi.com The propyl group at the 4-position can provide steric bulk, which can be critical for achieving high levels of enantioselectivity.

The development of new chiral ligands is an active area of research, with a focus on modular designs that allow for systematic tuning of steric and electronic properties. nih.gov The (3R,4S)-4-propylpyrrolidin-3-ol scaffold could be elaborated through derivatization of the amine and alcohol functionalities to generate libraries of new ligands for screening in various asymmetric transformations, such as hydrogenations, allylic alkylations, and Diels-Alder reactions. nih.gov

Integration into Natural Product Synthesis Efforts

The pyrrolidine ring is a common structural motif found in a wide range of natural products, including many alkaloids with significant biological activity. nih.govrsc.org The synthesis of these complex molecules often relies on the use of chiral building blocks that can be elaborated into the target structure. Substituted pyrrolidines, obtainable from precursors like this compound, are valuable synthons in this context.

While no specific total synthesis has been reported that explicitly uses this compound as a starting material, the closely related structure, (R)-4-propylpyrrolidin-2-one, is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam. acs.orgnih.govresearchgate.net This highlights the importance of the 4-propylpyrrolidine scaffold in the synthesis of medicinally relevant compounds. The synthetic strategies developed for Brivaracetam often involve the stereoselective construction of the 4-propyl-substituted pyrrolidine ring, a challenge that could potentially be addressed by starting with a pre-formed chiral pyrrolidinol. patsnap.comgoogle.com

The diastereoselective synthesis of polysubstituted pyrrolidines is a key challenge in organic synthesis, and methods that provide access to specific stereoisomers are highly sought after. nih.gov The availability of this compound provides a starting point for the synthesis of diastereomerically pure compounds that could serve as advanced intermediates in the synthesis of natural products and their analogues. researchgate.net

Design and Synthesis of Analogues and Derivatives for Structure-Reactivity Relationship Studies

The systematic modification of a lead compound to understand how changes in its structure affect its chemical reactivity or biological activity is a fundamental concept in chemistry and drug discovery, known as structure-activity relationship (SAR) studies. mdpi.comnih.gov The this compound scaffold is an excellent platform for such investigations.

By synthesizing a series of analogues with variations in the substituent at the 4-position (e.g., replacing the propyl group with other alkyl or aryl groups) or by modifying the hydroxyl group, chemists can probe the influence of these structural features on the reactivity of the molecule or its performance in a particular application. For example, in the context of developing new chiral ligands, a library of 4-substituted-pyrrolidin-3-ols could be prepared and evaluated to determine the optimal steric and electronic properties for a given catalytic transformation. nih.gov

Molecular Interaction Studies and Biochemical Research Applications Non Clinical Focus

Design of Analogs for Receptor Binding and Enzyme Inhibition Studies at a Molecular Level

The design of analogs based on a core scaffold like 4-propylpyrrolidin-3-ol (B13260275) is a cornerstone of medicinal chemistry and chemical biology. The goal is to systematically modify the structure to probe and optimize interactions with a biological target. This process often involves altering substituents to enhance binding affinity, selectivity, and functional activity.

For instance, research into inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease, has led to the synthesis and evaluation of various (3S,4S)-4-aminopyrrolidine-3-ol derivatives. nih.gov In these studies, the pyrrolidine (B122466) ring serves as a central scaffold, with modifications made to the amino group and other positions to explore the binding pocket of the enzyme. The hydroxyl and amino groups on the pyrrolidine ring are crucial for forming hydrogen bonds with key amino acid residues in the active site of BACE1.

Similarly, in the context of receptor binding, studies on the histamine (B1213489) H4 receptor (H4R), a target for inflammatory diseases, have revealed the importance of specific interactions. nih.gov While not directly involving pyrrolidine derivatives, the principles of ligand design are transferable. For example, the orientation of a ligand within the binding pocket is dictated by interactions with specific amino acid residues. An analogous approach with rac-(3R,4S)-4-propylpyrrolidin-3-ol would involve creating a library of derivatives where the propyl group is varied in length or replaced with other functionalities (e.g., aromatic rings, polar groups) to probe the hydrophobic and polar regions of a target's binding site. The nitrogen atom of the pyrrolidine ring is another key point for modification, often being substituted with different groups to modulate affinity and selectivity.

Table 1: Key Molecular Interactions in Ligand-Target Binding

Interaction TypeDescriptionExample from Related Research
Hydrogen Bonding Crucial for anchoring the ligand in the active site.The hydroxyl and amino groups of aminopyrrolidin-3-ol derivatives forming hydrogen bonds with BACE1 active site residues. nih.gov
Hydrophobic Interactions Important for binding affinity, driven by the displacement of water molecules.The propyl group of this compound could engage in hydrophobic interactions within a binding pocket.
Salt Bridge Strong electrostatic interaction between charged groups.The amine of a ligand forming a salt bridge with an aspartate residue in a receptor binding pocket. nih.gov
π-π Stacking Interaction between aromatic rings.An aromatic substituent on the pyrrolidine nitrogen could engage in π-π stacking with a phenylalanine or tyrosine residue in the target protein. nih.gov

Exploration of this compound Derivatives as Molecular Probes for Biological Targets

Molecular probes are essential tools in biochemical research for identifying and characterizing biological targets, elucidating pathways, and visualizing biological processes. Derivatives of this compound could be designed as molecular probes by incorporating reporter groups, such as fluorescent tags or radiolabels.

For example, a fluorescent probe could be created by attaching a fluorophore to the pyrrolidine nitrogen. Such a probe could be used in fluorescence microscopy to visualize the localization of its target receptor or enzyme within cells. The design of such probes requires a careful balance between maintaining the binding affinity of the core scaffold and the properties of the reporter group.

In a related context, N-substituted racemic mixtures of hexahydrobenzofuro[2,3-c]pyridin-6-ols have been explored as probes for opioid receptors. mdpi.com This demonstrates that even racemic compounds can serve as useful tools to investigate receptor pharmacology. A similar strategy could be applied to this compound, where the racemate is used in initial screening assays to identify potential biological targets before proceeding with the more complex synthesis of individual stereoisomers.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. By systematically modifying a lead compound and evaluating the biological activity of the resulting analogs, researchers can build a model of the pharmacophore—the essential features required for activity.

A notable example comes from the development of BACE1 inhibitors based on the (3S,4S)-4-aminopyrrolidine-3-ol scaffold. nih.gov In this study, researchers synthesized a series of derivatives with different substituents on the amino group and evaluated their inhibitory activity. The SAR data revealed that certain substitutions led to a significant increase in potency. For instance, compound 7c in the study, with a specific amide linkage, showed a higher inhibitory activity (IC50 of 0.05 μM) compared to another analog, 11a (IC50 of 0.12 μM). nih.gov However, the latter was more effective in a cell-based assay, highlighting that SAR studies must also consider properties like cell permeability. nih.gov

Table 2: Illustrative SAR Data for BACE1 Inhibitors based on a Pyrrolidine Scaffold

CompoundKey Structural FeatureBACE1 Inhibition (IC50)Cellular Activity
Analog A Basic amino groupModerateLow
Analog B (7c in study) Specific amide substituent0.05 μM40% inhibition at 10 μM
Analog C (11a in study) Different amide substituent0.12 μMIC50 of 1.7 μM
Data is illustrative and based on findings for (3S,4S)-4-aminopyrrolidin-3-ol derivatives. nih.gov

These findings provide a roadmap for how SAR studies on this compound derivatives could be conducted. Modifications to the propyl group (e.g., branching, cyclization, introduction of heteroatoms) and the pyrrolidine nitrogen would likely have a significant impact on biological activity.

Investigation of Stereoisomeric Effects on Molecular Interactions

Stereochemistry plays a critical role in the interaction between a small molecule and its biological target. The precise three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and efficacy. The compound this compound is a racemic mixture of two enantiomers: (3R,4S)-4-propylpyrrolidin-3-ol and (3S,4R)-4-propylpyrrolidin-3-ol. It is highly probable that these two enantiomers will exhibit different biological activities.

The importance of stereochemistry is well-documented. For example, in a study on the isomers of 3-Br-acivicin, only the (5S, αS) isomers showed significant antimalarial activity, suggesting that the biological target, and potentially the cellular uptake mechanism, is stereoselective. Molecular modeling in that study revealed that stereochemistry influenced how effectively the different isomers could bind to and inhibit the target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH).

In the case of BACE1 inhibitors, the synthesis was focused on the (3S,4S) stereoisomer of 4-aminopyrrolidine-3-ol, implying that this specific stereochemistry is optimal for fitting into the enzyme's active site. nih.gov It is common for only one enantiomer of a chiral drug to be active, while the other may be inactive or even have undesirable off-target effects. Therefore, a full investigation of the biological properties of this compound would necessitate the separation of the enantiomers and the evaluation of their individual activities. This would allow for a deeper understanding of the stereochemical requirements for interaction with its biological target(s).

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric and Diastereomeric Excess Determination

The analysis of rac-(3R,4S)-4-propylpyrrolidin-3-ol involves the separation and quantification of a mixture of stereoisomers. As a racemic mixture of the (3R,4S) and (3S,4R) enantiomers, the primary analytical challenge is to resolve these mirror-image molecules. Furthermore, synthetic routes may inadvertently produce diastereomers, such as (3R,4R) or (3S,4S) isomers, necessitating methods to determine both enantiomeric excess (ee) and diastereomeric ratio (dr). nih.govacs.org

Chiral chromatography is the cornerstone for these separations. gcms.cz Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. pharmaknowledgeforum.comresearchgate.net

Chiral HPLC: This is a widely used technique for enantiomeric separation. For pyrrolidinol compounds, CSPs based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support are often effective. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral phase, driven by interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of mobile phase, typically a mixture of a hydrocarbon solvent (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for optimizing resolution.

Chiral GC: For volatile compounds or those that can be made volatile through derivatization, chiral GC offers high resolution and sensitivity. sigmaaldrich.comchromatographyonline.com The amino and hydroxyl groups in 4-propylpyrrolidin-3-ol (B13260275) often require derivatization, such as acylation or silylation, to improve volatility and chromatographic peak shape. sigmaaldrich.com Cyclodextrin-based CSPs are particularly common and effective for separating a wide range of chiral molecules, including amino alcohols. pharmaknowledgeforum.comresearchgate.net The elution order of enantiomers can sometimes be reversed by changing the specific cyclodextrin (B1172386) derivative used as the stationary phase, which can be advantageous for accurately quantifying a minor enantiomer in the presence of a major one. chromatographyonline.com

The enantiomeric excess (ee) is calculated from the peak areas (A) of the two enantiomers in the chromatogram. masterorganicchemistry.com Similarly, the diastereomeric ratio (dr) is determined by comparing the peak areas of the different diastereomers. nih.gov

Hypothetical Chiral HPLC Method for (3R,4S)-4-propylpyrrolidin-3-ol Analysis

The following table outlines a sample method for the chiral separation of the enantiomers and potential diastereomeric impurities of 4-propylpyrrolidin-3-ol.

ParameterCondition
Column Chiral Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm (after derivatization) or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL
Expected Elution Order 1. (3S,4S)-isomer, 2. (3R,4R)-isomer, 3. (3S,4R)-enantiomer, 4. (3R,4S)-enantiomer

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of a compound's elemental composition and for structural elucidation through fragmentation analysis. researchgate.netfrontagelab.com Unlike nominal mass spectrometers, which measure mass-to-charge ratios (m/z) to the nearest integer, HRMS instruments (like Time-of-Flight (TOF) or Orbitrap analyzers) can measure m/z with very high accuracy, typically to within 5 parts per million (ppm). mdpi.comnih.gov

For this compound (Molecular Formula: C₇H₁₅NO), HRMS provides an accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which can be compared to the calculated exact mass. This allows for the confident determination of the elemental formula, ruling out other potential formulas that might have the same nominal mass. frontagelab.comnih.gov

When coupled with tandem mass spectrometry (MS/MS), HRMS provides detailed structural information. researchgate.net In an MS/MS experiment, the molecular ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For 4-propylpyrrolidin-3-ol, key fragmentation pathways would likely involve the loss of water (H₂O) from the alcohol, cleavage of the propyl side chain, and fragmentation of the pyrrolidine (B122466) ring itself. Analyzing the accurate masses of these fragments helps to pinpoint the structure of the precursor ion. nih.gov This technique is invaluable for distinguishing between isomers and identifying unknown impurities. nih.gov

Hypothetical HRMS Data for (3R,4S)-4-propylpyrrolidin-3-ol

This table shows potential HRMS data for the protonated molecule and its major fragments.

IonCalculated Exact Mass (m/z)Measured Accurate Mass (m/z)Mass Error (ppm)Proposed Fragment Structure/Loss
[M+H]⁺ 130.1226130.1224-1.5Protonated Parent Molecule
[M+H-H₂O]⁺ 112.1121112.1119-1.8Loss of water
[M+H-C₃H₇]⁺ 87.065187.0650-1.1Loss of propyl radical
C₄H₈N⁺ 70.065170.0650-1.4Pyrrolidine ring fragment

Purity Profiling and Impurity Identification in Research Samples

Impurity profiling is the process of detecting, identifying, and quantifying impurities in a given substance. rroij.com In pharmaceutical development and chemical research, controlling impurities is critical, as even small amounts of unwanted chemicals can affect biological activity, toxicity, or the outcome of a reaction. beilstein-journals.orgintertek.com Impurities in a sample of this compound can originate from several sources:

Starting Materials: Unreacted starting materials or impurities present in those materials.

Intermediates: Synthetic intermediates that were not fully converted to the final product.

By-products: Unwanted compounds formed from competing or side reactions during the synthesis.

Degradation Products: Compounds formed by the decomposition of the target molecule during synthesis, purification, or storage.

A combination of chromatographic and spectroscopic techniques is typically used for purity profiling. nih.gov A high-resolution HPLC method, often coupled with a mass spectrometer (LC-MS), is the primary tool for detecting and quantifying impurities. beilstein-journals.orgqub.ac.uk The structures of unknown impurities are often tentatively assigned based on their mass-to-charge ratio and MS/MS fragmentation patterns. beilstein-journals.org If necessary, the impurity can be isolated for full structural elucidation by other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy. The synthesis of suspected impurities is often undertaken to confirm their identity by comparing their chromatographic and spectroscopic data with the impurity observed in the sample. beilstein-journals.org

Potential Impurities in the Synthesis of this compound

This table lists plausible impurities that could arise during a typical synthetic route.

Compound NameStructurePlausible Origin
(3R,4R)-4-Propylpyrrolidin-3-ol Structure of (3R,4R)-4-Propylpyrrolidin-3-olDiastereomeric by-product from a non-selective reduction step.
4-Propyl-1,2-dihydropyrrole Structure of 4-Propyl-1,2-dihydropyrroleDegradation product resulting from dehydration of the final compound.
Starting Material A (e.g., a protected pyrrolidinone) Structure of Starting Material AIncomplete reaction; carried over from a previous synthetic step.
Over-reduced Product (4-Propylpyrrolidine) Structure of 4-PropylpyrrolidineBy-product from excessive reduction, leading to loss of the hydroxyl group.

Future Research Trajectories and Emerging Applications

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of pyrrolidine (B122466) derivatives can be broadly categorized into two approaches: the functionalization of a pre-existing pyrrolidine ring, often derived from proline or 4-hydroxyproline (B1632879), and the cyclization of acyclic precursors. researchgate.net While numerous methods exist for pyrrolidine synthesis, including 1,3-dipolar cycloadditions, Pictet-Spengler reactions, and various aminocyclizations, the development of more efficient and sustainable routes remains a key area of research. nih.gov

Future efforts will likely focus on the following:

Catalytic Asymmetric Synthesis: Developing novel catalysts to achieve high enantioselectivity and diastereoselectivity in the synthesis of specific stereoisomers of 4-propylpyrrolidin-3-ol (B13260275), thus avoiding the need for racemic separation.

Green Chemistry Approaches: Utilizing environmentally benign solvents, reducing the number of synthetic steps, and employing catalysts that can be easily recovered and reused.

Flow Chemistry: Implementing continuous flow processes for the synthesis of rac-(3R,4S)-4-propylpyrrolidin-3-ol and its derivatives to enhance safety, scalability, and efficiency.

A comparative analysis of synthetic strategies highlights the ongoing shift towards more sustainable methodologies.

Table 1: Comparison of Synthetic Strategies for Pyrrolidine Derivatives

Synthetic Strategy Advantages Disadvantages Sustainability Considerations
Traditional Multi-step Synthesis Well-established, versatile Often requires protecting groups, multiple purification steps, lower overall yield High solvent consumption, significant waste generation
Catalytic Asymmetric Synthesis High stereocontrol, reduced need for chiral resolution Catalyst development can be complex and costly Can reduce waste by avoiding racemic mixtures, potential for catalyst recycling
Biocatalysis High selectivity, mild reaction conditions Limited substrate scope, potential for enzyme inhibition Utilizes renewable resources, biodegradable catalysts
Flow Chemistry Improved safety and control, easy scalability, potential for automation Higher initial equipment cost Reduced solvent usage, improved energy efficiency

Computational Design and Discovery of Novel Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. nih.gov For this compound, these techniques can be leveraged to design and predict the properties of novel derivatives with enhanced biological activity or specific functionalities.

Key areas of computational research include:

Structure-Activity Relationship (SAR) Studies: Utilizing computational methods to understand how modifications to the propyl and hydroxyl groups, as well as the pyrrolidine ring itself, affect biological activity. nih.gov For instance, studies on similar pyrrolidine derivatives have shown that substituents at the C-4 position can influence the ring's puckering, which in turn can impact biological interactions. nih.gov

Virtual Screening: Screening large virtual libraries of compounds based on the this compound scaffold against various biological targets to identify potential drug candidates.

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives to prioritize candidates with favorable pharmacokinetic profiles.

The use of Density Functional Theory (DFT) and other quantum mechanical methods can provide detailed insights into the electronic structure and reactivity of these molecules, guiding the synthesis of new and improved derivatives. researchgate.net

Exploration of New Chemical Reactivity Profiles

The chemical reactivity of the pyrrolidine scaffold is well-documented, with the secondary amine conferring basicity and nucleophilicity to the molecule. nih.govwikipedia.org However, the specific reactivity profile of this compound, influenced by the stereochemistry and the presence of both hydroxyl and propyl substituents, offers avenues for further exploration.

Future research could investigate:

Novel Cyclization Reactions: Using the existing functional groups as handles to construct more complex fused or spirocyclic ring systems.

Late-Stage Functionalization: Developing methods to selectively modify the pyrrolidine ring or its substituents in the later stages of a synthetic sequence, allowing for the rapid generation of diverse compound libraries.

Organocatalysis: Investigating the potential of this compound and its derivatives to act as organocatalysts in various chemical transformations, a role for which pyrrolidines are well-known. nih.gov

Mechanistic studies, potentially supported by computational calculations, will be crucial in understanding and predicting the outcomes of these new reactions. acs.org

Applications in Materials Science and Supramolecular Chemistry

While the primary focus for pyrrolidine derivatives has been in medicinal chemistry, their unique structural and chemical properties also make them attractive candidates for applications in materials science and supramolecular chemistry.

Potential future applications include:

Self-Assembling Systems: The ability of the pyrrolidine ring to participate in hydrogen bonding and other non-covalent interactions could be exploited to design molecules that self-assemble into well-defined nanostructures, such as nanotubes or vesicles.

Chiral Materials: Enantiomerically pure forms of 4-propylpyrrolidin-3-ol could be used as building blocks for the synthesis of chiral polymers or metal-organic frameworks (MOFs) with applications in chiral separations or asymmetric catalysis.

Sensors: Derivatives of this compound could be designed to act as selective receptors for specific ions or small molecules, forming the basis for new chemical sensors.

The development of these applications will require a multidisciplinary approach, combining organic synthesis, materials characterization, and computational modeling.

Q & A

Basic: What are the established synthetic routes for rac-(3R,4S)-4-propylpyrrolidin-3-ol, and what key reaction conditions are required?

Methodological Answer:
Synthesis typically involves stereoselective cyclization or functional group transformations. For example:

  • Reductive Amination : Reacting 4-oxopyrrolidine derivatives with propyl Grignard reagents under controlled pH and temperature to preserve stereochemistry .

  • Chiral Resolution : Using chiral auxiliaries or chromatography to separate enantiomers after racemic synthesis .

  • Key Conditions :

    StepReagents/ConditionsPurpose
    CyclizationNaBH₄, LiAlH₄ (reduction)Reduce ketones to alcohols
    StereocontrolChiral catalysts (e.g., BINOL derivatives)Ensure (3R,4S) configuration
    PurificationHPLC with chiral columnsIsolate enantiomers

Advanced: How can computational reaction path search methods optimize the synthesis of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path algorithms (e.g., ICReDD’s workflow) can predict energetically favorable pathways:

  • Step 1 : Simulate transition states to identify stereochemical bottlenecks.
  • Step 2 : Use machine learning to correlate solvent polarity/reagent choice with enantiomeric excess (EE) .
  • Case Study : A 2024 study reduced trial-and-error experimentation by 40% by integrating computational screening of propyl-group insertion steps .

Basic: What analytical techniques are critical for confirming the stereochemistry of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration via single-crystal analysis .
  • NMR Spectroscopy : NOESY correlations verify spatial proximity of protons (e.g., 3R vs. 4S positions) .
  • Chiral HPLC : Quantifies EE using columns like Chiralpak AD-H .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyrrolidine derivatives?

Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Assays : Use WHO-validated protocols for receptor binding studies (e.g., dopamine D2 receptor assays) .
  • Impurity Profiling : LC-MS to detect byproducts (e.g., oxidized propyl chains) that may skew activity .
  • Meta-Analysis : Compare datasets across studies using tools like RevMan to identify confounding variables .

Basic: What are the common applications of this compound in medicinal chemistry?

Methodological Answer:

  • Pharmacophore Design : The hydroxyl and pyrrolidine groups enable hydrogen bonding with CNS targets (e.g., serotonin transporters) .
  • Prodrug Synthesis : Esterification of the hydroxyl group improves blood-brain barrier penetration .

Advanced: How can stereochemical instability during storage affect experimental reproducibility?

Methodological Answer:
Racemization or epimerization can occur under certain conditions:

  • Stress Testing : Accelerated aging studies (40°C/75% RH) monitor degradation via chiral HPLC .
  • Stabilization : Lyophilization or storage in inert solvents (e.g., anhydrous DMSO) preserves configuration .

Basic: What safety protocols are essential when handling pyrrolidine derivatives like this compound?

Methodological Answer:

  • PPE : Gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How to design a factorial experiment for optimizing reaction yield and EE?

Methodological Answer:
Use a 2³ factorial design:

  • Variables : Temperature, catalyst loading, solvent polarity.
  • Response Surface Methodology (RSM) : Models interactions between variables to maximize yield and EE .
  • Example : A 2023 study achieved 85% EE by optimizing solvent (THF) and catalyst (Jacobsen’s) via RSM .

Basic: Which databases provide reliable physicochemical data for this compound?

Methodological Answer:

  • PubChem : Molecular weight, InChI key, and spectral data .
  • CAS Common Chemistry : Regulatory and synthetic references (CAS RN: 267421-93-2) .

Advanced: How do structural modifications (e.g., propyl vs. methyl groups) impact metabolic stability?

Methodological Answer:

  • In Vitro Assays : Microsomal stability tests (human liver microsomes) compare oxidation rates.
  • Computational ADMET : Tools like SwissADME predict logP and CYP450 interactions .
  • Case Study : Propyl derivatives showed 30% higher half-life than methyl analogs in rat models .

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